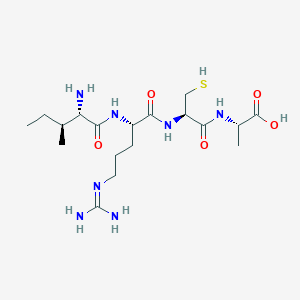![molecular formula C11H18N5O4P B12531714 ({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid CAS No. 653584-25-9](/img/structure/B12531714.png)
({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido ({2-[6-(propilamino)-9H-purin-9-il]etoxi}metil)fosfónico es un compuesto químico con la fórmula molecular C11H18N5O4P y un peso molecular de 315,27 g/mol . Este compuesto se caracteriza por la presencia de un grupo ácido fosfónico, que es conocido por su fuerte afinidad de unión a los iones metálicos y su papel en diversas aplicaciones biológicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido ({2-[6-(propilamino)-9H-purin-9-il]etoxi}metil)fosfónico generalmente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Un método común implica la reacción de la 6-(propilamino)-9H-purina con óxido de etileno para formar el compuesto intermedio, que luego se hace reaccionar con ácido fosfónico en condiciones controladas para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluye pasos como la purificación, la cristalización y el secado para obtener el producto final en una forma adecuada para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido ({2-[6-(propilamino)-9H-purin-9-il]etoxi}metil)fosfónico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores adecuados para modificar la estructura del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y el solvente, se controlan cuidadosamente para lograr los resultados deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos sustituidos con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
Química
En química, el ácido ({2-[6-(propilamino)-9H-purin-9-il]etoxi}metil)fosfónico se utiliza como ligando en química de coordinación debido a su fuerte afinidad de unión a los iones metálicos. También se emplea en la síntesis de varios compuestos organofosforados .
Biología
En la investigación biológica, este compuesto se estudia por su posible papel en la inhibición enzimática y como una sonda para estudiar el metabolismo de los fosfonatos en las células. Su capacidad de unirse a los iones metálicos lo hace útil para estudiar procesos biológicos dependientes de metales .
Medicina
En medicina, el ácido ({2-[6-(propilamino)-9H-purin-9-il]etoxi}metil)fosfónico se investiga por sus posibles aplicaciones terapéuticas, como agente antiviral y anticancerígeno. Su estructura única le permite interactuar con objetivos moleculares específicos en las células .
Industria
En aplicaciones industriales, este compuesto se utiliza como inhibidor de la corrosión y en la formulación de varios productos químicos. Su fuerte afinidad de unión a las superficies metálicas lo hace efectivo para prevenir la corrosión en las estructuras metálicas .
Mecanismo De Acción
El mecanismo de acción del ácido ({2-[6-(propilamino)-9H-purin-9-il]etoxi}metil)fosfónico involucra su interacción con objetivos moleculares específicos, como enzimas e iones metálicos. El compuesto se une a estos objetivos a través de su grupo ácido fosfónico, que forma fuertes enlaces de coordinación con los iones metálicos. Esta unión puede inhibir la actividad enzimática o alterar la función de las proteínas dependientes de metales, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de ácido fosfónico, como:
- Ácido aminometilfosfónico
- Ácido hidroxietiliden difosfónico
- Ácido metilen difosfónico
Singularidad
El ácido ({2-[6-(propilamino)-9H-purin-9-il]etoxi}metil)fosfónico es único debido a su estructura específica, que combina una base de purina con un grupo ácido fosfónico. Esta combinación única le permite interactuar con una amplia gama de objetivos moleculares y exhibir diversas propiedades biológicas y químicas .
Propiedades
Número CAS |
653584-25-9 |
|---|---|
Fórmula molecular |
C11H18N5O4P |
Peso molecular |
315.27 g/mol |
Nombre IUPAC |
2-[6-(propylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C11H18N5O4P/c1-2-3-12-10-9-11(14-6-13-10)16(7-15-9)4-5-20-8-21(17,18)19/h6-7H,2-5,8H2,1H3,(H,12,13,14)(H2,17,18,19) |
Clave InChI |
ZOGMHQSABIISSS-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
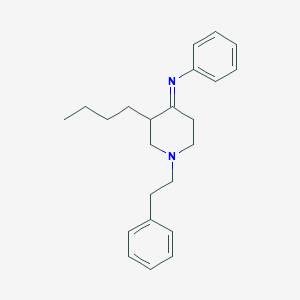
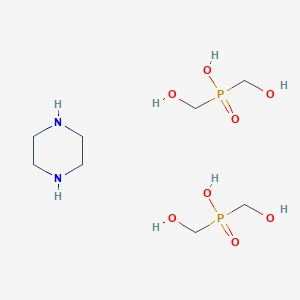

![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)

![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)
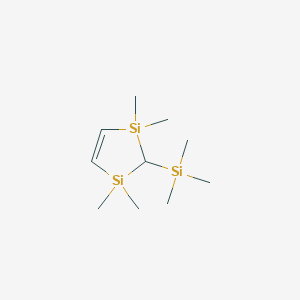
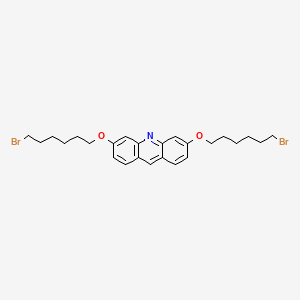
![6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12531692.png)
![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)
